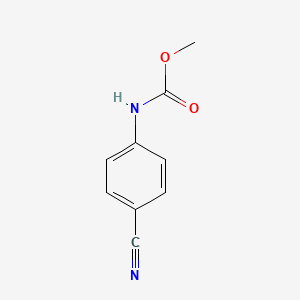

Methyl N-(4-cyanophenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

94563-11-8 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl N-(4-cyanophenyl)carbamate |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,11,12) |

InChI Key |

NVTNRQCEBMFJHY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl N 4 Cyanophenyl Carbamate and Its Analogs

Direct Carbamate (B1207046) Formation Approaches

Direct methods for carbamate synthesis typically involve the straightforward reaction of an isocyanate with an alcohol or the implementation of phosgene-free routes that utilize alternative carbonyl sources.

Reactions Involving Isocyanates and Alcohols

The reaction between an isocyanate and an alcohol is a fundamental and widely used method for forming carbamates. The electrophilic carbon of the isocyanate group is attacked by the nucleophilic oxygen of the alcohol, leading to the carbamate product. nih.gov The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov Similarly, the reactivity of the alcohol depends on factors like steric hindrance, with primary alcohols generally being more reactive than secondary alcohols. kuleuven.be

For the synthesis of Methyl N-(4-cyanophenyl)carbamate, this would involve the reaction of 4-cyanophenyl isocyanate with methanol (B129727). The reaction can often proceed without a catalyst, but for less reactive substrates or to increase reaction rates, a catalyst such as a Brønsted or Lewis acid, or a bulky amine base, may be employed. acs.org

Table 1: Examples of Isocyanate and Alcohol Reactions for Carbamate Synthesis

| Isocyanate | Alcohol | Catalyst/Conditions | Product | Reference |

| Phenyl Isocyanate | 2-Propanol, Cyclohexanol | None | Corresponding Carbamate | kuleuven.be |

| Tosyl Isocyanate | Allylic Alcohols | Sodium Nitrite | Cyclic Carbamates | nih.gov |

| N-Aryl Formamides | Various Alcohols | (iPrPNP)Fe(H)(CO) | N-Aryl Carbamates | acs.org |

This table is interactive. Click on the headers to sort.

Phosgene-Free Synthetic Routes to Methyl Carbamates

Due to the high toxicity of phosgene (B1210022), significant research has been dedicated to developing phosgene-free synthetic routes for carbamates. google.com These methods often utilize carbon dioxide (CO2) or other carbonyl sources like dimethyl carbonate (DMC) or urea (B33335).

One notable phosgene-free method involves the reaction of an amine with CO2 and a metal alkoxide. For instance, aniline (B41778) can react with titanium methoxide (B1231860) in the presence of CO2 to produce methyl N-phenylcarbamate in high yield. oup.com Another approach is the oxidative carbonylation of amines in the presence of a platinum group metal and an alkali metal halide. acs.org

Continuous-flow reactors have also been employed for the carbamoylation of aniline with dimethyl carbonate, using basic zinc carbonate as a catalyst, demonstrating a high-yielding and environmentally benign pathway. core.ac.uk Furthermore, the reaction of aniline with methyl carbamate in the presence of a catalyst like zinc chloride has been shown to produce methyl N-phenyl carbamate with high conversion and selectivity. researchgate.net

Indirect Synthetic Routes via Precursors and Rearrangements

Indirect routes to carbamates often involve the in-situ generation of a reactive intermediate, such as an isocyanate, which is then trapped by an alcohol to form the desired carbamate.

Curtius Rearrangement-Based Syntheses of Aryl Carbamates

The Curtius rearrangement is a powerful tool for converting carboxylic acids into carbamates. wikipedia.orgnih.gov The process involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which is then trapped by an alcohol. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and proceeds with full retention of configuration at the migrating R-group. wikipedia.orgnih.gov

For the synthesis of aryl carbamates, an aromatic carboxylic acid is converted to an acyl azide, which then rearranges to an aryl isocyanate. The in-situ generated isocyanate can be trapped with an alcohol, such as methanol, to yield the corresponding methyl aryl carbamate. acs.orgsigmaaldrich.com This method has been successfully applied to the synthesis of various protected anilines and aromatic ureas. acs.orgsigmaaldrich.com

Table 2: Examples of Curtius Rearrangement for Carbamate Synthesis

| Starting Material | Reagents | Product | Reference |

| Aromatic Carboxylic Acid | Chloroformate, Sodium Azide, Alcohol | Aromatic Carbamate | acs.org |

| Aliphatic Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide | Boc-protected Amine | acs.org |

| α-Cyanoester | Hydrazine, Nitrous Acid, Ethanol | Ethyl Carbamate Derivative | wikipedia.org |

This table is interactive. Click on the headers to sort.

Urea Alcoholysis as a Precursor to Carbamate Formation

Urea alcoholysis presents an attractive and green route for the synthesis of alkyl carbamates. qub.ac.uk In this reversible reaction, urea reacts with an alcohol to produce an alkyl carbamate and ammonia (B1221849). qub.ac.ukresearchgate.net The reaction can be driven to completion by removing the ammonia by-product. qub.ac.uk This method can be performed non-catalytically or in the presence of a catalyst. qub.ac.uk

For example, the reaction of urea with methanol can yield methyl carbamate. qub.ac.uk This process has been studied in detail, and optimal reaction conditions have been established to achieve high yields. researchgate.net The resulting alkyl carbamate can then potentially be used in transcarbamoylation reactions to synthesize other carbamates.

Catalytic Approaches in Carbamate Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of carbamate synthesis. Various catalytic systems have been developed for different synthetic routes.

In the context of direct carbamate formation, catalysts can accelerate the reaction between isocyanates and alcohols. acs.org For phosgene-free routes, catalysts are essential. For instance, the synthesis of methyl N-phenyl carbamate from aniline and dimethyl carbonate has been effectively catalyzed by mesoporous AlSBA-15. researchgate.net Similarly, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have shown high activity and recyclability in the synthesis of methyl N-phenyl carbamate via DMC aminolysis. rsc.org

Catalytic amounts of N-methylimidazole have been shown to accelerate the one-pot synthesis of carbamates via the Lossen rearrangement. organic-chemistry.org In the context of urea alcoholysis, various catalysts, including silica (B1680970) gel supported catalysts like TiO2/SiO2 and Cr2O3-NiO/SiO2, have been developed to achieve high yields of alkyl carbamates. mdpi.com These catalysts have demonstrated good stability and reusability, making them suitable for industrial applications. mdpi.com

Organocatalysis in N-Substituted Carbamate Formation

Organocatalysis has emerged as a powerful tool for the formation of N-aryl carbamates, providing a metal-free alternative to traditional methods. While specific examples detailing the organocatalytic synthesis of this compound are not extensively documented in readily available literature, general principles of organocatalytic carbamate synthesis can be applied. For instance, the use of chiral Brønsted acids or bases can facilitate the reaction between an amine and a carbonyl source.

A plausible, though not explicitly documented, route could involve the reaction of 4-aminobenzonitrile (B131773) with a suitable methyl-based carbonyl source, such as methyl chloroformate or dimethyl carbonate, in the presence of an organocatalyst. The catalyst would activate the carbonyl source, making it more susceptible to nucleophilic attack by the amino group of 4-aminobenzonitrile.

Research in the broader field of organocatalysis has demonstrated the utility of various catalysts for similar transformations. For example, hindered (S)-VAPOL-derived chiral phosphoric acids have been used in the reductive amination of α-imino esters to furnish α-amino esters with high enantioselectivity. Although a different reaction type, it showcases the potential of organocatalysts to activate imine and, by extension, amine substrates towards bond formation.

Metal-Catalyzed Carbonylation and Oxidative Carbonylation Pathways

Metal-catalyzed reactions, particularly those involving palladium and copper, represent a cornerstone in the synthesis of N-aryl carbamates. These methods often utilize carbon monoxide or its surrogates as the carbonyl source.

Metal-Catalyzed Carbonylation:

A prominent strategy for the synthesis of N-aryl carbamates is the palladium-catalyzed cross-coupling of aryl halides or triflates with a nitrogen source and a carbonyl source. In the context of this compound, this could involve the coupling of a 4-cyanophenyl halide with a source of the methyl carbamate moiety.

A more direct approach is the carbonylation of anilines. The oxidative carbonylation of aniline and its derivatives using catalysts such as palladium and cobalt has been a subject of significant research. researchgate.netlibretexts.org For the synthesis of this compound, this would entail the oxidative carbonylation of 4-aminobenzonitrile in the presence of methanol. The general reaction involves the activation of the amine by the metal catalyst, followed by the insertion of carbon monoxide and subsequent trapping with methanol to yield the desired carbamate.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Pd(OAc)₂/FeCl₃/O₂ | Aniline, CO, Methanol | Methyl N-phenylcarbamate | - | researchgate.net |

| Co(II) complexes | Aniline, CO, O₂ | N,N'-Diphenylurea | - | libretexts.org |

| Resin Supported Gold | Aniline derivatives, CO, O₂ | Carbamates | High | google.com |

| Zn/Al/Ce mixed oxides | Aniline, Dimethyl carbonate | Methyl N-phenylcarbamate | 78.2 | rsc.org |

Note: Specific yield for Methyl N-phenylcarbamate was not provided in the reference.

Oxidative Carbonylation:

Oxidative carbonylation is a particularly attractive route as it often utilizes molecular oxygen as a green oxidant. researchgate.net The reaction of anilines with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant can lead to the formation of carbamates. korea.ac.kr For 4-aminobenzonitrile, this process would offer a direct pathway to this compound. The catalytic cycle typically involves the oxidation of Pd(0) to Pd(II), which then facilitates the carbonylation of the amine.

Derivatization Strategies for Structural Elucidation and Activity Modulation

Derivatization of the core this compound structure is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies in various applications. Modifications can be strategically introduced at two primary sites: the carbamate nitrogen and the cyanophenyl moiety.

Modifications at the Carbamate Nitrogen

The nitrogen atom of the carbamate group offers a prime location for derivatization, primarily through alkylation or acylation reactions. These modifications can significantly alter the compound's electronic and steric properties.

N-Alkylation and N-Acylation:

The hydrogen atom on the carbamate nitrogen can be substituted with various alkyl or acyl groups. N-alkylation can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. This reaction introduces an alkyl substituent on the nitrogen, transforming the secondary carbamate into a tertiary one.

N-acylation involves the reaction of the carbamate with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group. This modification can enhance the compound's stability or introduce new functional handles for further reactions. The use of carbamoylimidazolium salts as carbamoyl (B1232498) transfer reagents represents a convenient method for such transformations.

Substitutions on the Cyanophenyl Moiety

The cyanophenyl ring provides a versatile scaffold for introducing a wide array of substituents, thereby modulating the electronic and steric properties of the entire molecule. The strong electron-withdrawing nature of the cyano group significantly influences the reactivity of the aromatic ring. google.com

Electrophilic and Nucleophilic Aromatic Substitution:

The electron-withdrawing cyano group deactivates the aromatic ring towards electrophilic substitution. However, reactions can still occur under forcing conditions, with substitution generally directed to the meta position relative to the cyano group.

Conversely, the cyanophenyl ring is activated towards nucleophilic aromatic substitution, particularly when a good leaving group is present at the ortho or para position to the cyano group. libretexts.org This allows for the introduction of various nucleophiles, such as alkoxides, amines, or thiolates, onto the aromatic ring, leading to a diverse range of analogs. For instance, a halogenated precursor, such as Methyl N-(4-cyano-3-halophenyl)carbamate, could serve as a versatile intermediate for introducing different functionalities via nucleophilic substitution.

| Compound Name | Substitution on Phenyl Ring | CAS Number |

| 4-Cyanophenyl N-(3-chloro-4-methylphenyl)carbamate | 3-chloro, 4-methyl | 197311-13-0 |

| 4-Cyanophenyl N-(2-methoxy-5-methylphenyl)carbamate | 2-methoxy, 5-methyl | 197311-49-2 |

| 4-Cyanophenyl N-(4-methoxyphenyl)carbamate | 4-methoxy | 197311-52-7 |

| 4-Cyanophenyl N-(3-methoxyphenyl)carbamate | 3-methoxy | 197311-51-6 |

This table illustrates the feasibility of synthesizing analogs with various substitution patterns on the phenyl ring, highlighting the chemical tractability of this molecular scaffold.

Chemical Reactivity and Transformation Pathways of Methyl N 4 Cyanophenyl Carbamate

Hydrolysis Mechanisms of the Carbamate (B1207046) Linkage

The hydrolysis of carbamates, including N-aryl carbamates like Methyl N-(4-cyanophenyl)carbamate, can proceed through different mechanisms depending on the pH of the solution. Both acid- and base-catalyzed pathways are significant.

Under basic conditions, the hydrolysis of N-aryl carbamates is often base-catalyzed and can proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This pathway involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates the leaving group (methoxide in this case) to form a highly reactive isocyanate intermediate. This isocyanate is subsequently attacked by water or hydroxide (B78521) ions to form a carbamic acid, which decarboxylates to yield 4-cyanoaniline and carbon dioxide. The presence of the electron-withdrawing cyano group on the phenyl ring is expected to increase the acidity of the N-H proton, thereby facilitating the initial deprotonation step and favoring the E1cB mechanism.

Alternatively, a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon, known as a BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism, can also occur. The transition state for this mechanism involves the formation of a tetrahedral intermediate. nih.gov For N,N-disubstituted carbamates, which lack an N-H proton, the BAc2 pathway is the necessary route for hydrolysis. nih.gov

In acidic media, the hydrolysis mechanism for carbamates can be complex. Generally, it involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for a subsequent nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which then breaks down to release the amine and alcohol.

Nucleophilic Reactions Involving the Cyanophenyl Moiety

The cyanophenyl group in this compound is susceptible to nucleophilic attack, a characteristic reaction of nitriles. The strong electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly when a good leaving group is present at the ortho or para position. However, in this molecule, the primary site for nucleophilic attack on the cyanophenyl moiety is the carbon atom of the nitrile group itself.

Nucleophiles can add across the carbon-nitrogen triple bond. For instance, in the presence of strong acids, the nitrile can be hydrolyzed to a carboxylic acid. This reaction proceeds via protonation of the nitrile nitrogen, followed by attack of water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. acs.org

Under basic conditions, hydroxide ions can also attack the nitrile carbon, leading to the formation of a carboxylate salt and ammonia (B1221849) after a series of steps.

Furthermore, the cyano group can be a target for other nucleophiles. For example, organometallic reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. Hydride reagents can reduce the nitrile to an amine.

It is important to note that the carbamate group can also influence the reactivity of the cyanophenyl moiety. The electronic effects of the carbamate group, whether electron-donating or electron-withdrawing, will modulate the electrophilicity of the nitrile carbon.

Kinetic and Mechanistic Studies of Carbamate Formation and Cleavage

The formation of urethanes (carbamates) from the reaction of an isocyanate and an alcohol is a fundamental process in polyurethane chemistry. kuleuven.be The non-catalytic reaction of phenyl isocyanate with various alcohols has been studied to understand the kinetics of this process. acs.orgcdnsciencepub.com These studies have shown that the reaction rate is influenced by several factors, including the structure of the alcohol and the solvent.

The reaction is generally found to be first order with respect to both the isocyanate and the alcohol. However, at higher alcohol concentrations, the reaction can exhibit more complex kinetics, suggesting the involvement of multiple alcohol molecules in the transition state. kuleuven.be It is proposed that alcohol molecules can form hydrogen-bonded aggregates, and these clusters can have different reactivities towards the isocyanate. kuleuven.becdnsciencepub.com

The reactivity of alcohols in non-catalytic urethane (B1682113) formation generally follows the order: primary alcohols > secondary alcohols, which is attributed to steric hindrance. kuleuven.be The activation energy for the reaction of phenyl isocyanate with secondary butyl alcohol is higher than that with normal butyl alcohol, supporting the role of steric effects. cdnsciencepub.com

The following table presents kinetic data for the non-catalytic reaction of isophorone (B1672270) diisocyanate (IPDI) with various alcohols, illustrating the effect of alcohol structure on the reaction rate. msu.ruresearchgate.net

| Alcohol | Temperature (°C) | Apparent Rate Constant (k_app) (L mol⁻¹ s⁻¹) |

| n-Propanol | 20 | 1.2 x 10⁻⁵ |

| Isopropanol | 20 | 0.4 x 10⁻⁵ |

| Phenol | 90 | 0.3 x 10⁻⁵ |

| Data adapted from studies on isophorone diisocyanate, which contains both a primary and a secondary isocyanate group. The values represent the overall apparent rate constants. |

Substituents on the aryl ring of N-aryl carbamates have a significant impact on their reactivity, particularly in hydrolysis reactions. Electron-withdrawing substituents, such as the cyano group in this compound, generally increase the rate of hydrolysis. nih.gov

In the context of the BAc2 mechanism, an electron-withdrawing group on the N-phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. However, some studies suggest that electron-withdrawing substituents might decrease the electrophilicity of the carbonyl carbon but increase reactivity by destabilizing the ground state of the carbamate. nih.gov

Research on the hydrolysis of N-acylphenylalanylglycine dipeptides has shown that those with N-acyl groups derived from acids with lower pKa values (i.e., stronger electron-withdrawing character) are significantly more reactive towards certain enzymes. nih.gov This suggests that electron withdrawal at the scissile bond enhances the rate of cleavage. nih.gov

Oxidative and Reductive Transformations of the Carbamate Framework

The carbamate framework of this compound can undergo both oxidative and reductive transformations, although the specific reactions are highly dependent on the reagents and conditions employed.

Anodic oxidation of carbamates has been shown to lead to the formation of N-acyliminium ions, which can be trapped by nucleophiles. acs.org For N-aryl carbamates, oxidation can also potentially occur at the aromatic ring, although the presence of the deactivating cyano group would make this less favorable. The carbamate nitrogen itself can also be a site for oxidation.

Reductive cleavage of aryl O-carbamates to the corresponding phenols can be achieved using reagents like the Schwartz reagent (zirconocene hydrochloride). organic-chemistry.org This reaction is generally mild and tolerates a variety of functional groups. organic-chemistry.org While this applies to O-aryl carbamates, similar reductive cleavage of the C-O bond in N-aryl carbamates can be envisioned under specific conditions.

The cyanophenyl moiety also has distinct redox chemistry. The cyano group can be selectively reduced to a primary amine using various catalytic hydrogenation methods (e.g., H₂/Raney Ni, H₂/Pd/C) or chemical reducing agents. researchgate.net These conditions can often be chosen to leave the carbamate group intact. researchgate.net Conversely, the cyano group is generally resistant to oxidation under mild conditions that might affect other parts of the molecule.

The interplay between the carbamate and the cyanophenyl group during redox reactions is an important consideration. For instance, the reduction of the cyano group could potentially be influenced by the electronic nature of the carbamate substituent.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl N 4 Cyanophenyl Carbamate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Proton and Carbon Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of methyl N-(4-cyanophenyl)carbamate by mapping the local chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum would characteristically show signals for the methyl protons of the carbamate (B1207046) group, the aromatic protons on the phenyl ring, and the N-H proton of the carbamate. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region, influenced by the electron-withdrawing cyano and carbamate groups.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. libretexts.org Due to the molecule's symmetry, certain carbon signals may be equivalent. The spectrum will display distinct peaks for the methyl carbon, the carbonyl carbon of the carbamate, the nitrile carbon, and the aromatic carbons. libretexts.orgudel.edu The chemical shifts are influenced by factors such as hybridization and the electronegativity of adjacent atoms, with carbonyl and nitrile carbons appearing significantly downfield. libretexts.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methyl | ¹H | ~3.8 | Singlet | Protons of the O-CH₃ group. |

| Aromatic | ¹H | ~7.5-7.8 | Doublets | Protons on the phenyl ring, split by neighboring protons. |

| Amine | ¹H | ~8.0-9.0 | Singlet (broad) | N-H proton of the carbamate group. |

| Methyl | ¹³C | ~52 | Quartet | Carbon of the O-CH₃ group. |

| Aromatic | ¹³C | ~118-142 | Singlets/Doublets | Carbons of the phenyl ring. |

| Nitrile | ¹³C | ~119 | Singlet | Carbon of the -C≡N group. |

| Carbonyl | ¹³C | ~153 | Singlet | Carbon of the C=O group in the carbamate. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. Key functional groups in this compound exhibit characteristic absorption bands. These include the N-H stretching vibration of the carbamate, the C=O stretching of the carbonyl group, the C-N stretching, and the C≡N stretching of the nitrile group. The positions and intensities of these bands confirm the presence of these functionalities.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring and the C≡N bond would be expected to show strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | 3300-3500 (broad) | 3300-3500 (weak) |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-3000 | 2850-3000 |

| C≡N (Nitrile) | Stretching | 2220-2260 (sharp, strong) | 2220-2260 (strong) |

| C=O (Carbamate) | Stretching | 1680-1730 (strong) | 1680-1730 (weak) |

| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 |

| C-N (Carbamate) | Stretching | 1200-1350 | 1200-1350 |

| C-O (Carbamate) | Stretching | 1000-1300 | 1000-1300 |

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is a powerful tool for determining the precise molecular weight and elemental composition of this compound. nih.gov It also allows for the study of its fragmentation patterns, providing further structural confirmation.

Molecular Formula Determination: HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to deduce the exact molecular formula. nih.gov For this compound (C₉H₈N₂O₂), the expected monoisotopic mass can be calculated and compared with the experimental value to confirm the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. nih.govmdpi.com The resulting fragment ions provide valuable information about the connectivity of the molecule. Common fragmentation pathways for carbamates include the loss of the methoxy (B1213986) group, decarboxylation, and cleavage of the amide bond. nih.gov The fragmentation of the cyanophenyl moiety can also be observed.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₉N₂O₂⁺ | 177.0664 | Protonated molecular ion |

| [M+Na]⁺ | C₉H₈N₂O₂Na⁺ | 199.0483 | Sodiated adduct |

| [M-OCH₃]⁺ | C₈H₅N₂O⁺ | 145.0402 | Loss of the methoxy group |

| [M-CO₂CH₃]⁺ | C₇H₅N₂⁺ | 117.0453 | Loss of the carbomethoxy group |

| [C₇H₄N]⁺ | C₇H₄N⁺ | 102.0344 | Cyanophenyl cation |

Advanced X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles. researchgate.netnih.gov This technique can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. A related compound, methyl N-(4-nitrophenyl)carbamate, has been studied by X-ray diffraction, showing that the nitro and methoxycarbonyl groups are slightly twisted from the plane of the aromatic ring and that molecules are linked by intermolecular N—H⋯O hydrogen bonds. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. shu.ac.uk The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. slideshare.netlibretexts.org The conjugated system, which includes the phenyl ring and the cyano and carbamate groups, will influence the wavelength of maximum absorption (λmax). The presence of the chromophoric phenyl and cyano groups, along with the auxochromic carbamate group, will result in characteristic absorption peaks. Analysis of the UV-Vis spectrum can provide insights into the extent of electronic conjugation within the molecule. youtube.comyoutube.com

Computational and Theoretical Chemistry Studies of Methyl N 4 Cyanophenyl Carbamate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like Methyl N-(4-cyanophenyl)carbamate.

Detailed DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), are used to determine the optimized molecular structure of related carbamate (B1207046) compounds. materialsciencejournal.orgscielo.org.mx For instance, studies on similar structures, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, have demonstrated that the bond lengths and angles can be accurately predicted. materialsciencejournal.org In the case of this compound, the planarity of the phenyl ring and the carbamate group, as well as the dihedral angle between them, are key geometric parameters. X-ray crystallography studies on analogous compounds like Methyl N-(4-chlorophenyl)carbamate and Methyl N-(4-nitrophenyl)carbamate reveal that the carbamate group is nearly planar with the benzene (B151609) ring, with a slight twist. researchgate.net Specifically, the dihedral angle between the chlorobenzene (B131634) ring and the side chain in Methyl N-(4-chlorophenyl)carbamate is 8.79 (11)°. nih.gov

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated to be indicative of good chemical reactivity. materialsciencejournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The distribution of these frontier orbitals provides insight into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of a Structurally Related Carbamate

| Parameter | Value (eV) | Reference |

| HOMO Energy | -7.06 | materialsciencejournal.org |

| LUMO Energy | -2.54 | materialsciencejournal.org |

| Energy Gap (ΔE) | 4.52 | materialsciencejournal.org |

| Ionization Potential | 7.06 | materialsciencejournal.org |

| Electron Affinity | 2.54 | materialsciencejournal.org |

Note: Data is for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a compound with structural similarities to this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. This technique allows for the exploration of conformational landscapes and the study of how a ligand like this compound might interact with a biological target over time.

In the context of drug design, MD simulations are crucial for understanding how a ligand binds to a protein. These simulations can predict the stability of the ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the free energy of binding. For example, in studies of other carbamates as potential enzyme inhibitors, MD simulations have been used to confirm the stability of the ligand within the active site of the target protein and to analyze the network of interactions that contribute to its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.

The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. For carbamates, descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters derived from DFT calculations are often important. nih.gov

A QSAR study on a series of phenylurea substituted 2,4-diamino-pyrimidines, which share some structural features with carbamates, found that lipophilicity was a key driver of antimalarial activity. nih.gov While a specific QSAR model for this compound has not been reported, the principles of QSAR could be applied to predict its bioactivity based on its calculated descriptors and comparison with a training set of related compounds.

Table 2: Key Descriptor Classes in QSAR Modeling

| Descriptor Class | Examples | Relevance |

| Constitutional | Molecular weight, number of atoms | Basic molecular properties |

| Topological | Connectivity indices, shape indices | Describes molecular branching and shape |

| Geometrical | Surface area, volume | Relates to steric interactions |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and reactive interactions |

| Hydrophobic | LogP | Influences membrane permeability and binding |

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the elucidation of reaction pathways, the identification of transition states, and the calculation of activation energies.

For carbamates, computational studies have been used to investigate their synthesis and reactivity. For instance, a computational study on the Pd(PPh3)4-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate elucidated a detailed mechanistic pathway involving ligand dissociation, intermediate formation, and hydrogenation. mdpi.com Such studies can help in optimizing reaction conditions and in the design of more efficient catalysts. Another study focused on the continuous synthesis of carbamates from CO2 and amines, proposing a mechanism based on experimental and computational data. nih.gov

The reactivity of the cyano group in this compound could also be a subject of computational investigation. A computational study of the metal-free cyanomethylation of aryl alkynoates with acetonitrile (B52724) detailed the radical mechanism, including the initial decomposition of the initiator and the subsequent radical addition and cyclization steps. nih.gov These types of studies can predict the feasibility of different reaction pathways and help in understanding the formation of potential byproducts.

In Silico Screening and Virtual Ligand Design Principles

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties. mdpi.com Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein to dock potential ligands into the binding site and estimate their binding affinity. nih.gov

This compound could serve as a starting point or a fragment in a virtual screening campaign. Its chemical structure could be used to search for similar compounds in large chemical databases. Alternatively, if a target protein is identified, the compound could be docked into the active site to predict its binding mode and affinity. The results of such a screening could then be used to select a smaller number of compounds for experimental testing.

Furthermore, the principles of virtual ligand design can be applied to modify the structure of this compound to improve its binding affinity or other properties. This could involve adding or removing functional groups to enhance interactions with the target, or altering the scaffold to improve its pharmacokinetic properties.

Biological and Biochemical Activity Studies of Methyl N 4 Cyanophenyl Carbamate in Vitro Focus

Enzyme Inhibition Studies

The carbamate (B1207046) functional group is a key pharmacophore responsible for the inhibition of several enzyme systems, primarily through the mechanism of carbamoylation.

Acetylcholinesterase (AChE) Inhibition Mechanisms

The primary mechanism by which carbamate derivatives inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132), is through the carbamoylation of a serine residue within the enzyme's active site. This process is often described as pseudo-irreversible because the covalent carbamoyl-enzyme complex is more stable than the acetyl-enzyme intermediate formed with acetylcholine, yet it can be slowly hydrolyzed to regenerate the active enzyme. nih.gov This mechanism effectively blocks the enzyme's normal function, leading to an increase in acetylcholine levels at cholinergic synapses. nih.gov

While direct studies on Methyl N-(4-cyanophenyl)carbamate are not available in the reviewed literature, research on analogous N-methyl and phenyl carbamates demonstrates a range of inhibitory potencies against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comajphs.comnih.gov For instance, some O-aromatic N,N-disubstituted carbamates exhibit weak to moderate inhibition of both cholinesterases, with IC₅₀ values ranging from 1.60 to 311.0 µM. mdpi.com In one study, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was the most effective AChE inhibitor with an IC₅₀ of 38.98 µM. mdpi.com Another study found that N-methyl(phenyl)carbamate derivatives showed potent BChE inhibition. mdpi.com The potency and selectivity of these carbamates are influenced by the specific substituents on the aromatic ring and the nitrogen atom. nih.gov

Table 1: In Vitro Cholinesterase Inhibition by Analogous Carbamate Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | mdpi.com |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | mdpi.com |

| N-methyl(phenyl)carbamate derivative (4c) | BChE | 1.97 | mdpi.com |

| N-[4-(benzoxyphenyl)-N-methyl-O-phenyl carbamate | AChE / BChE | Good Inhibition | ajphs.com |

Interactions with Cytochrome P450 Enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) for Analogous Carbamates

Cytochrome P450 (CYP) enzymes are a critical family of monooxygenases responsible for Phase I metabolism of a vast number of drugs and other xenobiotics. nih.govresearchgate.net Interactions with these enzymes, which can involve a compound acting as a substrate, inhibitor, or inducer, are a major cause of drug-drug interactions. nih.govmdpi.com The specific CYP isoforms involved in the metabolism of a compound determine its pharmacokinetic profile and potential for interactions. The major drug-metabolizing CYP enzymes in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov

Specific data on the interaction of this compound with individual CYP450 isoforms were not found in the reviewed literature. However, carbamates as a class are known to be metabolized by CYP systems. nih.gov The nature of the interaction is highly dependent on the specific chemical structure. For example, some carbamates can act as inhibitors of specific isoforms. Proton pump inhibitors, which can be carbamate derivatives, are noted as inhibitors of CYP2C19. youtube.com Inhibition can be reversible (competitive or non-competitive) or irreversible, where a reactive intermediate forms a stable complex with the enzyme. mdpi.com Given the structural features of this compound, it is plausible that it would be a substrate for one or more CYP isoforms, but dedicated in vitro studies are required to determine its specific metabolic profile and inhibitory potential against CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.

Monoamine Oxidase (MAO) Inhibition Profiling for Related Compounds

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters and are important targets for drugs treating depression and neurodegenerative diseases. nih.gov While carbamates are well-known inhibitors of other enzyme systems, their activity against MAO is less extensively documented in the available literature.

Other Enzyme Systems Modulated by Carbamate Derivatives

Beyond cholinesterases, carbamate derivatives have been shown to inhibit other mechanistically related enzymes, particularly serine hydrolases.

Fatty Acid Amide Hydrolase (FAAH): Carbamate inhibitors have been demonstrated to covalently modify the active site of FAAH by carbamylating the catalytic serine nucleophile (Ser241). nih.gov This inactivation of FAAH, which is the primary enzyme for degrading endocannabinoid signaling lipids like anandamide, has therapeutic potential. nih.gov

Matrix Metalloproteinases (MMPs): O-phenyl carbamate derivatives have been developed as potent and selective inhibitors of MMP-2, an enzyme implicated in the invasion and vascularization of the central nervous system during cancer metastasis. nih.gov One such carbamate was found to be metabolized to a potent gelatinase inhibitor that could reach therapeutic concentrations in the brain. nih.gov

α-Chymotrypsin: In a screening of various O-substituted carbamates, several derivatives were also tested for their inhibitory activity against the digestive enzyme α-chymotrypsin. ajphs.com

This demonstrates the versatility of the carbamate scaffold in targeting a variety of enzymes beyond its classical role as a cholinesterase inhibitor.

Cellular Activity and Antiproliferative Effects (In Vitro Cell Line Studies)

The potential of carbamate-containing compounds as anticancer agents has been explored in numerous in vitro studies against a variety of human cancer cell lines.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., breast, lung)

While no studies were identified that specifically tested the cytotoxicity of this compound, a wide range of analogous aryl and benzimidazole (B57391) carbamates have demonstrated significant antiproliferative activity.

Aryl carbamates have been shown to be selectively antiproliferative for cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231. nih.govmdpi.com In one study, a benzimidazole carbamate (BCar) was found to be more than 10 times more sensitive to breast cancer cells than normal mammary epithelial cells. nih.gov This compound showed potent dose-dependent inhibition of clonogenic viability in a panel of breast cancer cell lines, with EC₅₀ values ranging from 162 nM to 637 nM. nih.gov Notably, breast cancer cells with a mutant p53 status (e.g., MDA-MB-231, BT-549) were significantly more sensitive to the BCar treatment. nih.gov Similarly, progesterone (B1679170) derivatives incorporating a carbamate function have shown high cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov

Regarding lung cancer, a carbamate analogue of amsacrine, methyl-N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate hydrochloride, was noted for its high cytotoxicity against non-cycling Lewis lung carcinoma cells. nih.gov Other studies have investigated different carbazole (B46965) and curcumin (B1669340) derivatives for their activity against the A549 lung cancer cell line. nih.govresearchgate.net

Table 2: In Vitro Antiproliferative Activity of Analogous Carbamate Compounds on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Cancer Type | Observed Effect | Source |

|---|---|---|---|---|

| Benzimidazole Carbamate (BCar) | MDA-MB-231 | Breast (p53-mutant) | EC₅₀ = 239 nM | nih.gov |

| Benzimidazole Carbamate (BCar) | BT-549 | Breast (p53-mutant) | EC₅₀ = 162 nM | nih.gov |

| Benzimidazole Carbamate (BCar) | MDA-MB-468 | Breast (p53-mutant) | EC₅₀ = 208 nM | nih.gov |

| Benzimidazole Carbamate (BCar) | HCC70 | Breast (p53-mutant) | EC₅₀ = 301 nM | nih.gov |

| Aryl Carbamates | MDA-MB-231 | Breast | 20-40% proliferation decrease at 100 µM | mdpi.com |

| Progesterone-Carbamate Derivative (8c) | MCF-7 | Breast | 100% cytotoxicity | nih.gov |

| Progesterone-Carbamate Derivative (14a) | PC-3 | Prostate | 96.6% cytotoxicity | nih.gov |

These findings underscore the potential of the carbamate scaffold in the design of novel antiproliferative agents. The specific substitution pattern on the phenyl ring and the N-alkyl group are critical determinants of cytotoxic potency and selectivity. Further investigation into the activity of this compound is warranted to determine its place within this biologically active class of compounds.

Studies on Antiproliferative Mechanisms in Cellular Models

Although direct studies on this compound are not extensively documented, the broader class of carbamate derivatives has been the subject of numerous investigations for their potential as anticancer agents. These studies often point towards the induction of apoptosis and cell cycle arrest as primary mechanisms of their antiproliferative activity.

Research on various carbamate-containing compounds has demonstrated their ability to trigger programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the activation of caspases, a family of protease enzymes that play a crucial role in the apoptotic cascade. For instance, some carbamate derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Furthermore, the ability of carbamate compounds to halt the cell cycle is another key aspect of their antiproliferative potential. By arresting the cell cycle at specific checkpoints, such as the G1/S or G2/M phase, these compounds can prevent the proliferation of cancerous cells. This effect is often linked to the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). While specific data for this compound is not available, the presence of the carbamate functional group suggests that it may share these antiproliferative properties.

Receptor Binding and Modulation Studies

The 4-cyanophenyl group present in this compound is a structural motif found in various biologically active molecules, suggesting potential interactions with specific receptors. Compounds containing a cyanophenyl moiety have been reported to exhibit affinity for a range of receptors, including dopamine (B1211576) and cannabinoid receptors.

For example, certain molecules with a cyanophenyl group have been identified as ligands for the dopamine D4 receptor. These interactions can lead to either agonistic or antagonistic effects, thereby modulating the receptor's activity. Similarly, the cyanophenyl structure has been incorporated into ligands targeting cannabinoid receptors, which are involved in a variety of physiological processes.

Advanced Research Applications and Future Perspectives

Development of Methyl N-(4-cyanophenyl)carbamate as a Chemical Probe for Biological Research

Chemical probes are essential tools for dissecting complex biological processes in real-time within living systems. nih.govcapes.gov.br While direct research on this compound as a probe is not extensively documented, the broader class of carbamate-containing molecules has been successfully developed for such purposes. These precedents provide a strong rationale for its potential in this area.

One promising avenue is the development of fluorogenic probes. A novel class of near-infrared (NIR) fluorogenic probes, known as cyanine (B1664457) carbamates (CyBams), has been engineered based on a heptamethine cyanine scaffold modified with stimuli-responsive carbamate (B1207046) linkers. nih.govcapes.gov.br These probes exhibit remarkable "turn-ON" fluorescence ratios (up to 170-fold enhancement) upon cleavage of the carbamate linker by specific enzymes or analytes. nih.govcapes.gov.br For instance, a γ-glutamate-substituted CyBam was used to image γ-glutamyl transpeptidase (GGT) activity in a metastatic ovarian cancer model, showcasing the potential for in vivo applications. nih.gov The mechanism relies on a dual requirement of carbamate cleavage and subsequent chromophore protonation, making them highly sensitive. nih.govcapes.gov.br

Furthermore, carbamates serve as key structural motifs in designing selective receptor ligands for diagnostic imaging techniques like Positron Emission Tomography (PET). mdpi.com Researchers have synthesized 4,4'-difluorobenzhydrol carbamates that act as selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor, a significant target in neurological disorders. mdpi.com These probes are designed to quantify receptor distribution and occupancy in the brain, aiding in drug development. mdpi.com

Given these examples, this compound could be envisioned as a scaffold for new probes. The cyano group can be chemically modified or used as a reporter group, while the carbamate linkage can be designed to be cleaved by specific biological triggers, releasing a signaling molecule.

Table 1: Examples of Carbamate-Based Chemical Probes

| Probe Class | Target/Stimulus | Application | Key Feature |

|---|---|---|---|

| Cyanine Carbamates (CyBams) | γ-glutamyl transpeptidase (GGT) | In vivo imaging of enzyme activity | ~170x fluorescence turn-ON ratio |

| 4,4'-Difluorobenzhydrol Carbamates | M1 Muscarinic Receptor | PET imaging of brain receptors | High affinity and selectivity |

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

Carbamates are versatile intermediates in organic synthesis, valued for their stability and reactivity as protecting groups for amines and as precursors to other functional groups. orgsyn.orgbanglajol.info this compound, in particular, offers two primary points of reactivity: the carbamate moiety and the aromatic cyano group.

The carbamate group itself is a cornerstone in the synthesis of polyurethanes. For example, Methyl N-phenyl carbamate is a key intermediate in the green, non-phosgene synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a primary component of polyurethanes. nih.gov This suggests a potential role for its cyanophenyl analogue in creating specialized polymers.

The cyano group on the phenyl ring significantly influences the molecule's reactivity and provides a handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening pathways to a wide array of complex heterocyclic structures. For instance, the related compound 1-(4-cyanophenyl)guanidine (B29434) is a starting material for the synthesis of the HIV-1 drug Rilpivirine, highlighting the utility of the 4-cyanophenyl moiety in constructing pharmaceutically active molecules. researchgate.net

The synthesis of carbamates has seen numerous innovations, moving away from hazardous reagents like phosgene (B1210022). banglajol.infonih.gov Modern methods include:

Three-Component Coupling: Efficiently forming carbamates from an amine, carbon dioxide (CO2), and an alkyl halide under mild conditions. organic-chemistry.org

Oxidative Rearrangement: Using hypervalent iodine reagents to convert primary carboxamides into methyl carbamates. acs.org

Catalytic Aminolysis: Employing heterogeneous catalysts, such as Zn/Al/Ce mixed oxides, for the synthesis of methyl N-phenyl carbamates from dimethyl carbonate and aniline (B41778). nih.gov

These advanced synthetic methods could be applied to produce or modify this compound, facilitating its use as a building block for intricate molecular designs in pharmaceuticals and materials science.

Exploration in Materials Science for Optoelectronic or Responsive Properties

The electronic properties of this compound make it an intriguing candidate for applications in materials science, particularly in optoelectronics. The combination of the electron-donating carbamate group and the strongly electron-withdrawing cyano group creates a "push-pull" system across the phenyl ring. This charge polarization is a key feature in materials with nonlinear optical (NLO) properties.

Research on the analogous compound, Methyl N-(4-nitrophenyl)carbamate, has demonstrated its potential in the design of NLO materials. researchgate.net The nitro group, similar to the cyano group, is a powerful electron acceptor. Crystals of these types of molecules can exhibit significant second-order NLO effects, which are useful for applications like frequency doubling of laser light. The crystal structure of Methyl N-(4-nitrophenyl)carbamate reveals a nearly planar molecule, a feature that facilitates the packing required for NLO activity. researchgate.net It is highly probable that this compound would exhibit similar properties, making it a target for crystal engineering studies.

Furthermore, the responsive nature of the carbamate bond, as seen in fluorogenic probes, can be harnessed to create responsive or "smart" materials. nih.govcapes.gov.br One could imagine incorporating this molecule into a polymer matrix. Cleavage of the carbamate by a specific chemical or physical stimulus could alter the material's optical properties (color, fluorescence) or physical characteristics (solubility, conformation), leading to the development of advanced sensors or actuators.

Methodological Innovations in Carbamate Chemistry using this compound as a Model System

The synthesis of carbamates is a fundamental process in organic chemistry, and the development of new, more efficient, and environmentally friendly methods is an ongoing research goal. banglajol.infoorganic-chemistry.org this compound serves as an excellent model system for testing and refining these new methodologies, especially for aromatic carbamates bearing electron-withdrawing substituents.

Recent innovations in carbamate synthesis have focused on avoiding toxic reagents and improving reaction efficiency. Key areas of development include:

Phosgene-Free Routes: The traditional use of phosgene is being replaced by safer alternatives like dimethyl carbonate or even carbon dioxide. nih.govorganic-chemistry.org The synthesis of Methyl N-phenyl carbamate via the aminolysis of dimethyl carbonate is a prime example of a greener industrial process. nih.gov

Catalyst Development: Heterogeneous catalysts are being designed for easier separation and recyclability, improving the sustainability of carbamate synthesis. nih.gov For example, Zn/Al/Ce mixed oxides have shown high activity and selectivity in producing Methyl N-phenyl carbamate. nih.gov

One-Pot Reactions: Multi-component reactions, where an amine, CO2, and a halide are coupled in a single step, offer a streamlined approach to carbamate synthesis with high atom economy. organic-chemistry.org

Solvent-Free Conditions: Methods using reagents like sodium cyanate (B1221674) and trichloroacetic acid have been developed to produce primary carbamates without the need for a solvent, reducing environmental impact. banglajol.info

Using this compound as a substrate in these reactions would provide valuable data on their scope and limitations, helping to optimize conditions for electronically deactivated aromatic systems and paving the way for broader industrial application.

Emerging Research Frontiers in Phenolic Carbamate Science

Phenolic compounds are a vast class of natural and synthetic molecules with significant biological activities, including antioxidant and anti-inflammatory properties. mdpi.comrsc.org When combined with the carbamate functional group, they form phenolic carbamates, a class of compounds with expanding research horizons.

A major frontier is in drug discovery and development . Phenolic N-monosubstituted carbamates have been identified as potent antitubercular agents, active against drug-resistant strains of Mycobacterium tuberculosis. nih.gov These compounds are believed to be multi-targeting, a desirable feature for combating drug resistance. nih.gov Another key area is their use as prodrugs to improve the bioavailability of phenolic drugs. nih.gov The carbamate linkage can be designed to be stable in the digestive tract but cleaved by enzymes in the bloodstream or target tissue, releasing the active phenolic compound. nih.gov

Advances in delivery systems represent another frontier. The encapsulation of phenolic compounds in micro- or nanoparticles is being explored to protect them from degradation and control their release, enhancing their therapeutic effects. mdpi.com This technology could be readily applied to phenolic carbamates to further improve their pharmacological profiles.

Finally, there is a growing emphasis on the sustainable sourcing and synthesis of phenolic compounds and their derivatives. rsc.org This includes developing efficient methods to extract valuable phenols from agricultural waste and creating green synthetic routes that minimize environmental impact. mdpi.comrsc.org The science of phenolic carbamates will likely see significant growth in the development of new therapeutics, advanced drug delivery strategies, and sustainable chemical processes.

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.